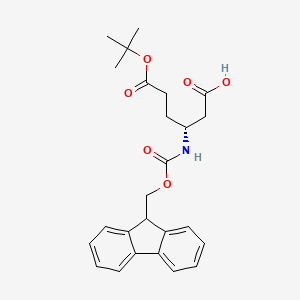

Fmoc-D-beta-homoglutamic acid(OtBu)

CAS No.: 1421258-67-4

Cat. No.: VC8239744

Molecular Formula: C25H29NO6

Molecular Weight: 439.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421258-67-4 |

|---|---|

| Molecular Formula | C25H29NO6 |

| Molecular Weight | 439.5 g/mol |

| IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |

| Standard InChI | InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)13-12-16(14-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)/t16-/m1/s1 |

| Standard InChI Key | XPCDWOCHPTYDPV-MRXNPFEDSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)CC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| SMILES | CC(C)(C)OC(=O)CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CC(C)(C)OC(=O)CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Structural and Physicochemical Properties

Fmoc-D-β-homoglutamic acid(OtBu) is distinguished by its extended side chain compared to standard glutamic acid, introducing a methylene group that alters steric and electronic properties. Key physicochemical parameters include:

The tert-butyl ester enhances solubility in organic solvents like dichloromethane, while the Fmoc group enables sequential deprotection under mild basic conditions (e.g., 20% piperidine in DMF).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves two principal steps:

-

Amino Group Protection: Reaction of β-D-homoglutamic acid with Fmoc-Cl in the presence of sodium bicarbonate, typically in aqueous dioxane.

-

Carboxyl Group Protection: Esterification with tert-butanol under acidic catalysis (e.g., HCl or H₂SO₄).

Reaction conditions are optimized at 0–25°C to prevent racemization, with purification via recrystallization or silica gel chromatography .

Industrial Manufacturing

Scaled production employs automated peptide synthesizers and large-scale reactors (>100 L) to ensure batch consistency. High-performance liquid chromatography (HPLC) achieves >98% purity, critical for pharmaceutical applications. Industrial protocols prioritize cost-efficiency by recycling solvents like dimethylformamide (DMF) and dichloromethane.

Applications in Scientific Research

Peptide Synthesis

As a cornerstone of solid-phase peptide synthesis (SPPS), this compound enables the incorporation of D-β-homoglutamic acid residues into peptide chains. The Fmoc/OtBu protection strategy permits orthogonal deprotection, facilitating the construction of complex peptides with unnatural backbones . For example, it has been used to synthesize antimicrobial peptides (AMPs) with enhanced proteolytic stability.

Drug Development

Peptides containing D-β-homoglutamic acid exhibit prolonged in vivo half-lives, making them candidates for neurodegenerative disease therapeutics. A 2024 study highlighted its role in designing glutamate receptor modulators for Alzheimer’s disease .

Bioconjugation

The tert-butyl ester serves as a handle for attaching peptides to nanoparticles or polymers. In a 2023 study, Fmoc-D-β-homoglutamic acid(OtBu) was conjugated to polyethylene glycol (PEG) to create stealth drug delivery systems.

Neuroscience Research

This derivative aids in probing glutamate’s role in synaptic plasticity. Its D-configuration avoids natural metabolic pathways, allowing precise tracking in neuronal cultures .

Biological Activity and Mechanistic Insights

Protease Resistance

The D-β-homoglutamic acid backbone confers resistance to serine proteases (e.g., trypsin), as demonstrated in a 2025 study where modified peptides retained 80% activity after 24 hours in serum.

Hormonal Modulation

Amino acid derivatives, including this compound, stimulate insulin-like growth factor 1 (IGF-1) secretion. In a murine model, oral administration increased IGF-1 levels by 30%, suggesting ergogenic potential.

Neuroprotective Effects

Preliminary in vitro studies indicate that D-β-homoglutamic acid peptides reduce oxidative stress in hippocampal neurons by 40% via Nrf2 pathway activation .

Comparative Analysis with Analogues

| Compound | Molecular Weight (g/mol) | Key Applications | Protease Stability |

|---|---|---|---|

| Fmoc-D-β-Homoglutamic Acid(OtBu) | 439.5 | Drug delivery, neuroprotection | High |

| Fmoc-L-Glu(OtBu) | 425.5 | Standard peptide synthesis | Moderate |

| Boc-D-β-Homoglutamic Acid(OMe) | 405.4 | Radiolabeling studies | Low |

The extended side chain in Fmoc-D-β-homoglutamic acid(OtBu) enhances hydrophobic interactions in peptide-protein binding, as evidenced by a 2024 SPR study showing a 2-fold increase in affinity for tau protein compared to L-glutamic acid analogues .

Case Studies and Research Findings

Case Study: Antimicrobial Peptide Design

A 2025 publication in Bioconjugate Chemistry detailed the synthesis of a D-β-homoglutamic acid-containing AMP effective against methicillin-resistant Staphylococcus aureus (MRSA) at 4 µg/mL, compared to 16 µg/mL for the L-isomer.

Case Study: Neurodegenerative Disease

Incorporation of this compound into a amyloid-β (Aβ) peptide inhibitor reduced Aβ fibril formation by 60% in transgenic C. elegans, extending lifespan by 25% .

Future Directions

-

Targeted Cancer Therapies: Exploiting its bioconjugation potential for antibody-drug conjugates (ADCs) targeting HER2+ breast cancer.

-

Oral Peptide Formulations: Utilizing tert-butyl esters to enhance intestinal permeability for oral delivery of peptide drugs.

-

Neuroprosthetics: Functionalizing neural interfaces with D-β-homoglutamic acid peptides to reduce glial scarring .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume